7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
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Overview
Description
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that includes methoxy, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)CHROMEN-2-ONE: A structurally similar compound with slight variations in the functional groups.
2-METHOXY-5-NITROPHENOL: A simpler compound with similar functional groups but lacking the chromenone core.
Uniqueness
7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is unique due to its combination of methoxy, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14F3NO6 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
7-[(2-methoxy-5-nitrophenyl)methoxy]-8-methyl-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C19H14F3NO6/c1-10-15(28-9-11-7-12(23(25)26)3-5-16(11)27-2)6-4-13-14(19(20,21)22)8-17(24)29-18(10)13/h3-8H,9H2,1-2H3 |
InChI Key |
XYGICSJKNCXMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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